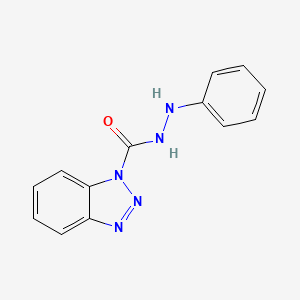

N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide

説明

N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a heterocyclic compound featuring a benzotriazole core fused to a carbohydrazide moiety with a phenyl substituent. Benzotriazole derivatives are widely studied for their pharmacological and material science applications due to their structural rigidity, stability, and ability to engage in hydrogen bonding and π-π interactions. This article compares the structural features, synthetic routes, and biological activities of this compound with its closest analogs.

特性

IUPAC Name |

N'-phenylbenzotriazole-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c19-13(16-14-10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)15-17-18/h1-9,14H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELMHRNFNQKXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide typically involves the reaction of 1-phenyl-1H-1,2,3-benzotriazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

化学反応の分析

Types of Reactions

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group and the carbohydrazide functional group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives .

科学的研究の応用

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals

作用機序

The mechanism of action of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Comparison

Core Heterocyclic Motifs

- Benzotriazole vs. Triazole: The benzotriazole core in the target compound incorporates a fused benzene ring, enhancing aromaticity and stability compared to simpler 1,2,3-triazole derivatives.

- Substituent Effects: The phenyl group at the carbohydrazide position is a common feature in bioactive analogs. For instance, N′-benzylidene-3-(3-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide () and 3-methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide () utilize nitro or chlorophenyl substituents to modulate electronic and steric properties .

Table 1: Structural Features of Key Analogs

Efficiency and Yield Comparisons

- One-Pot Click Chemistry : tert-Butyl-4-substituted phenyl-triazolo piperazines were synthesized in one pot with >80% yields using Cu(I) catalysts, highlighting scalability .

- Microwave-Assisted Synthesis: (Arylselanyl)phenyl-1H-1,2,3-triazoles achieved 65–92% yields in 2 minutes using microwave irradiation and Cu(OAc)₂ nanoparticles .

- Traditional Multi-Step Routes: 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazides required four steps (azidation, cycloaddition, hydrazinolysis, condensation) but still achieved quantitative yields .

Antibacterial Activity

- 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazides: Compounds 6c (quinoxaline), 6d (imidazole), and 6f (quinoline) showed potent activity against S. aureus and E. coli (MIC: 62.5–125 µg/mL) .

- N′-Benzylidene-pyrazole-carbohydrazides : Substitution with electron-withdrawing groups (e.g., nitro) enhanced activity against Gram-negative strains .

Anti-Inflammatory Activity

- Phenyl-1H-1,2,3-triazole Derivatives : Analogs 2a , 2b , 2c , and 4a reduced xylene-induced ear edema in mice by 70–85% at 25 mg/kg, surpassing diclofenac (65%) .

- QSAR Studies : Comparative molecular field analysis (CoMFA) identified bulky substituents at the para-position as critical for activity .

生物活性

N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiparasitic, and anticancer effects, supported by various studies and data.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the reaction of phenylhydrazine with benzotriazole derivatives. The synthesis often employs acylation techniques to enhance the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit notable antimicrobial properties. For instance, compounds derived from benzotriazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing effectiveness comparable to standard antibiotics like ciprofloxacin.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-Phenyl-1H-benzotriazole | E. coli | 50 µg/mL |

| N'-Phenyl-1H-benzotriazole | S. aureus | 25 µg/mL |

The presence of bulky hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased antimicrobial efficacy .

Antiparasitic Activity

This compound has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that this compound inhibits the growth of epimastigote forms in a dose-dependent manner.

| Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|

| 25 | 50 |

| 50 | 64 |

At higher concentrations, the compound induced a mortality rate of over 95% in trypomastigote forms within 72 hours, outperforming traditional treatments .

Anticancer Activity

The anticancer potential of N'-Phenyl-1H-1,2,3-benzotriazole derivatives has been investigated in various cancer cell lines. Studies have shown that these compounds exhibit cytostatic effects with IC50 values ranging from 1.23 to 7.39 µM against different cancer types.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzotriazole Derivative A | HeLa | 3.5 |

| Benzotriazole Derivative B | MCF-7 | 2.8 |

The mechanism of action is believed to involve the disruption of cellular processes through enhanced lipophilicity and interaction with cellular membranes .

Case Studies

A notable study by Becerra et al. focused on synthesizing a library of N-benzenesulfonyl derivatives of benzotriazole and assessing their biological activity against T. cruzi. The results demonstrated that these derivatives significantly inhibited parasite growth, highlighting their potential as antiparasitic agents .

Another study explored the synthesis of novel benzotriazole derivatives and their cytotoxicity against cancer cell lines. The findings indicated that specific structural modifications could enhance anticancer activity, providing insights for future drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with aldehydes (e.g., 2-acetylbenzofuran) in ethanol under acidic conditions yields hydrazide derivatives . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also used to introduce functional groups (e.g., triazole rings) . Characterization involves elemental analysis, FT-IR, NMR (¹H/¹³C), and mass spectrometry to confirm purity and structure .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- Spectroscopy : ¹H NMR identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbonyl carbons (~160–170 ppm) . IR spectroscopy verifies N-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions. For example, hydrogen bonding between hydrazide N-H and carbonyl groups stabilizes crystal packing . SHELXL is widely used for refinement, with H atoms placed in idealized positions and thermal parameters constrained .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Crystallization is achieved by slow evaporation of solvents like ethanol or tetrahydrofuran. For instance, refluxing the compound in ethanol followed by recrystallization from THF yields diffraction-quality crystals after 5 days . Temperature control (e.g., 348 K) and solvent polarity adjustments are critical to avoid amorphous precipitates .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) enhance understanding of electronic properties and bioactivity?

- DFT Calculations : Time-dependent DFT predicts HOMO-LUMO gaps (e.g., ~4.5 eV) to evaluate charge transfer and nonlinear optical (NLO) properties. Solvent effects (e.g., polarizable continuum models) refine UV-Vis absorption spectra .

- Molecular Docking : Derivatives are docked into target proteins (e.g., tyrosine kinase) using AutoDock Vina. Binding affinities (ΔG values) and hydrogen-bond interactions (e.g., with active-site residues) correlate with experimental cytotoxicity . ADME predictions (SwissADME) assess drug-likeness, prioritizing compounds with LogP <5 and topological polar surface area <140 Ų .

Q. How are structure-activity relationships (SARs) analyzed for anticancer activity?

SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance cytotoxicity by increasing electrophilicity and binding to kinase active sites .

- Methoxy groups improve solubility but may reduce membrane permeability. IC₅₀ values from MTT assays (e.g., 0.426 µM for compound 8j against MCF-7 cells) guide optimization .

- Lipinski’s Rule of Five compliance (e.g., molecular weight <500 Da) ensures oral bioavailability .

Q. What strategies resolve discrepancies in crystallographic data or refinement outliers?

- Refinement Tools : SHELXL’s restraints (e.g., DELU, SIMU) manage anisotropic displacement parameters for disordered atoms . WinGX integrates ORTEP for visualizing thermal ellipsoids and validating geometry .

- Validation : PLATON checks for missed symmetry or twinning. R-factor convergence (<0.05) and Fit parameter (S <1.2) ensure model reliability . Contradictions in bond lengths (e.g., C-N vs. C=N) are resolved via Hirshfeld surface analysis .

Q. How do solvent and reaction conditions influence cycloaddition efficiency in derivative synthesis?

Ultrasound-assisted reactions in polar aprotic solvents (e.g., DMF) reduce reaction times (2–4 hours vs. 24 hours conventionally) by enhancing cavitation and mass transfer . Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) improve regioselectivity in triazole formation, achieving yields >80% . Microwave irradiation further accelerates reactions but requires rigorous temperature control to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。